(4-Bromo-3-chlorophenyl)(ethyl)sulfane

Synthetic Chemistry Yield Optimization Process Chemistry

(4-Bromo-3-chlorophenyl)(ethyl)sulfane is a halogenated aromatic sulfide with the molecular formula C8H8BrClS and a molecular weight of 251.57 g/mol. It features a benzene ring substituted with bromine at the para position, chlorine at the meta position, and an ethylthio group, distinguishing it from methyl or propyl analogs.

Molecular Formula C8H8BrClS
Molecular Weight 251.57 g/mol
CAS No. 1005206-32-5
Cat. No. B1397854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-chlorophenyl)(ethyl)sulfane
CAS1005206-32-5
Molecular FormulaC8H8BrClS
Molecular Weight251.57 g/mol
Structural Identifiers
SMILESCCSC1=CC(=C(C=C1)Br)Cl
InChIInChI=1S/C8H8BrClS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
InChIKeyLUGYTTOTPQDEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-3-chlorophenyl)(ethyl)sulfane (CAS 1005206-32-5) for Research Procurement


(4-Bromo-3-chlorophenyl)(ethyl)sulfane is a halogenated aromatic sulfide with the molecular formula C8H8BrClS and a molecular weight of 251.57 g/mol . It features a benzene ring substituted with bromine at the para position, chlorine at the meta position, and an ethylthio group, distinguishing it from methyl or propyl analogs . This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, and is listed in patents as a building block for imidazopyridazine derivatives that modulate GABAA receptor activity, indicating a defined role in medicinal chemistry .

The Critical Role of the Ethylthio Group in (4-Bromo-3-chlorophenyl)(ethyl)sulfane


Generic substitution of (4-Bromo-3-chlorophenyl)(ethyl)sulfane with other halogenated aryl sulfides, such as the methyl or propyl analogs, is not feasible due to the specific physicochemical and steric properties imparted by the ethylthio group. The calculated octanol/water partition coefficient (LogP) of 4.1 for this compound differs from its analogs, which directly influences its solubility and behavior in both synthetic reactions and biological systems [1]. Furthermore, the ethylthio group's unique steric bulk and electronic properties are critical for achieving the desired selectivity and yield in downstream transformations, such as those described in patents for GABAA receptor modulators, where the specific substitution pattern is essential for target engagement .

Quantitative Differentiation of (4-Bromo-3-chlorophenyl)(ethyl)sulfane for Procurement Decisions


Comparative Synthesis Yield: (4-Bromo-3-chlorophenyl)(ethyl)sulfane vs. Methyl Analog

A reported synthetic route for (4-Bromo-3-chlorophenyl)(ethyl)sulfane using a halogenation method with bromine and acetic acid at 0-20°C achieves a yield of 70%, providing a colorless liquid . While direct, high-quality comparative data for the methyl analog ((4-Bromo-3-chlorophenyl)(methyl)sulfane) under identical conditions is not available in the primary literature, this yield serves as a benchmark. The choice of the ethylthio group over a methylthio group can significantly impact reaction kinetics and product isolation due to differences in steric hindrance and intermediate stability, making this yield data a critical factor for process chemists evaluating the feasibility of scaling up a synthetic route .

Synthetic Chemistry Yield Optimization Process Chemistry

Lipophilicity and LogP: (4-Bromo-3-chlorophenyl)(ethyl)sulfane vs. Structural Isomers

The calculated octanol/water partition coefficient (LogP) for (4-Bromo-3-chlorophenyl)(ethyl)sulfane is 4.1 [1]. This value is higher than what would be predicted for its methyl analog, which is expected to have a lower LogP due to a smaller alkyl group. Lipophilicity is a crucial parameter in drug design, influencing membrane permeability, solubility, and metabolic stability. The specific LogP of 4.1 places the compound in a desirable range for CNS drug candidates, which is consistent with its use as an intermediate for GABAA receptor modulators . This property differentiates it from less lipophilic or more lipophilic analogs, guiding its selection for specific target profiles.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Purity and Storage: (4-Bromo-3-chlorophenyl)(ethyl)sulfane vs. Commercial Standards

Reputable vendors offer (4-Bromo-3-chlorophenyl)(ethyl)sulfane with a minimum purity specification of 95% . This level of purity is essential for research and development purposes, ensuring that the compound can be used directly in sensitive synthetic steps without extensive purification. Furthermore, recommended storage conditions are specified as sealed in a dry environment at 2-8°C, indicating the need for careful handling to maintain product integrity . This information is critical for procurement, as it sets clear expectations for quality and shelf life, which may differ from other in-class compounds with varying stability profiles.

Chemical Procurement Reagent Quality Stability

Strategic Procurement Scenarios for (4-Bromo-3-chlorophenyl)(ethyl)sulfane


Synthesis of GABAA Receptor Modulators

This compound is specifically cited in patents for the synthesis of imidazopyridazine derivatives that act as GABAA receptor modulators for the treatment of pain and other CNS disorders . Its unique substitution pattern, particularly the ethylthio group, is crucial for the structure-activity relationship (SAR) of the final drug candidates. Procuring this specific building block is essential for replicating patented synthetic routes and exploring this therapeutic space.

Medicinal Chemistry SAR Studies

Given its calculated LogP of 4.1, (4-Bromo-3-chlorophenyl)(ethyl)sulfane serves as a key intermediate for medicinal chemists optimizing the lipophilicity and metabolic profile of lead compounds [1]. Researchers can use this building block to systematically vary the alkyl chain on the sulfur atom (e.g., comparing ethyl to methyl or propyl) to fine-tune the physicochemical properties of a new chemical entity, making it a valuable tool in drug discovery programs.

Agrochemical Intermediate Development

The compound's classification as an intermediate for agrochemical synthesis suggests its utility in developing new pesticides or herbicides. The combination of halogens and an ethylthio group can impart specific biological activity against target pests or weeds. Its procurement at defined purity (≥95%) ensures reliable performance in subsequent multistep syntheses aimed at producing novel crop protection agents.

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